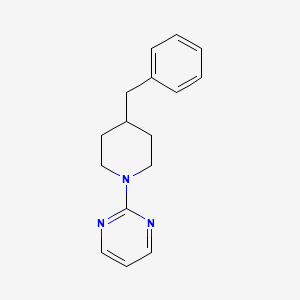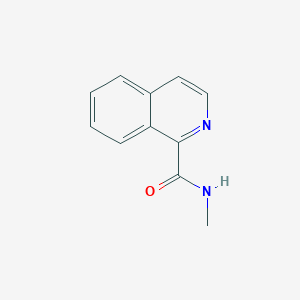![molecular formula C14H13F2N3 B15116592 6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B15116592.png)
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring substituted with a cyclopropyl group and a difluorophenylmethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Difluorophenylmethyl Group: The difluorophenylmethyl group can be attached through a nucleophilic substitution reaction using a difluorophenylmethyl halide and the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the difluorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Similar structure with a trifluoroacetyl group instead of a difluorophenylmethyl group.
6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one: Contains a nitroamino group and a similar difluorophenylcyclopropyl moiety.
Uniqueness
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the cyclopropyl and difluorophenylmethyl groups may enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H13F2N3 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13F2N3/c15-11-2-1-3-12(16)10(11)7-17-14-6-13(9-4-5-9)18-8-19-14/h1-3,6,8-9H,4-5,7H2,(H,17,18,19) |
InChI Key |
IIHVJXXZZJVPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B15116513.png)

![[2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15116523.png)
![2-Methyl-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15116543.png)

![N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B15116555.png)
![3-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15116559.png)

![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopropanesulfonyl)piperidine](/img/structure/B15116566.png)
![1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one](/img/structure/B15116571.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-(thiomorpholin-4-yl)ethan-1-one](/img/structure/B15116572.png)
![4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B15116578.png)
![4-ethyl-3-methyl-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B15116587.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15116589.png)
